![molecular formula C17H24ClNO2 B11085933 4-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]butanamide](/img/structure/B11085933.png)
4-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]butanamide
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Overview
Description
4-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}BUTANAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chlorinated aromatic ring, a hydroxyl group, and a butanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}BUTANAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chlorinated Aromatic Ring: The initial step involves the chlorination of an aromatic compound to introduce the chlorine atom at the desired position.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amide coupling reaction, typically using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
In an industrial setting, the production of 4-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}BUTANAMIDE may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium cyanide, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on the cell surface or within the cell.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
4-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}BUTANAMIDE can be compared with other similar compounds to highlight its uniqueness:
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide:
4-Chloro-N-[2-(diethylamino)ethyl]benzamide: Another related compound with distinct chemical properties and uses.
Properties
Molecular Formula |
C17H24ClNO2 |
---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
4-chloro-N-[1-[(4-hydroxyphenyl)methyl]cyclohexyl]butanamide |
InChI |
InChI=1S/C17H24ClNO2/c18-12-4-5-16(21)19-17(10-2-1-3-11-17)13-14-6-8-15(20)9-7-14/h6-9,20H,1-5,10-13H2,(H,19,21) |
InChI Key |
NZLXSUOZFKEAIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=C(C=C2)O)NC(=O)CCCCl |
Origin of Product |
United States |
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